Nargenicin

Übersicht

Beschreibung

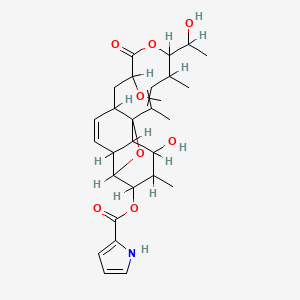

Nargenicin ist ein 28-Kohlenstoff-Makrolid-Antibiotikum mit einem fusionierten tricyclischen Kern und einer einzigartigen Etherbrücke. Es wurde erstmals aus dem Bakterium Nocardia argentinensis isoliert. Diese Verbindung ist bekannt für ihre potente antibakterielle Aktivität, insbesondere gegen grampositive Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Nargenicin wird hauptsächlich durch Biosynthese durch Nocardia-Arten hergestellt. Der biosynthetische Weg beinhaltet die Assemblierung einer Polyketidkette aus Acetat- und Propionat-Vorläufern, gefolgt von Ringschluss zur Bildung des großen Lactonrings und einer Diels-Alder-Reaktion zur Bildung der fusionierten Cyclohexan/Cyclohexen-Ringe .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet Fermentationsprozesse unter Verwendung gentechnisch veränderter Stämme von Nocardia. Verbesserungen der Produktion wurden durch synthetische Biologie und metabolische Engineering-Techniken erzielt, wie z. B. die Optimierung der Vorläuferverfügbarkeit und die Verwendung von multi-monocistronischen Vektoren für die Genexpression .

Chemische Reaktionsanalyse

Reaktionstypen: this compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen an bestimmten Positionen.

Reduktion: Reduktion von Doppelbindungen innerhalb des Makrolidrings.

Substitution: Substitutionsreaktionen, die die Hydroxyl- und Methoxygruppen betreffen.

Häufige Reagenzien und Bedingungen:

Oxidation: Molekularer Sauerstoff wird verwendet, um Sauerstoffatome an bestimmten Positionen einzuführen.

Reduktion: Wasserstoffgas oder Hydrid-Donoren werden für Reduktionsreaktionen verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen an den Hydroxyl- und Methoxygruppen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung der Makrolidbiosynthese und der Polyketidsynthesewege verwendet.

Biologie: Wird für seine Rolle bei der bakteriellen Zelldifferenzierung und Hemmung der Zellproliferation untersucht.

Medizin: Wird wegen seiner antibakteriellen Eigenschaften, insbesondere gegen arzneimittelresistente Bakterienstämme, untersucht. .

Industrie: Wird bei der Entwicklung neuer Antibiotika und als Leitverbindung für die Wirkstoffsuche eingesetzt.

Wirkmechanismus

This compound übt seine antibakterielle Wirkung aus, indem es das bakterielle DNA-Polymerase-Enzym DnaE angreift. Diese Hemmung stört die DNA-Replikation, was zum Tod von Bakterienzellen führt. Die einzigartige Struktur der Verbindung ermöglicht es ihr, spezifisch an DnaE zu binden, wodurch sie gegen eine Reihe von grampositiven Bakterien wirksam ist .

Ähnliche Verbindungen:

Nocardicine: Eine weitere Gruppe von Antibiotika, die von Arten produziert werden, bekannt für ihre Beta-Lactam-Struktur.

Nocobactin: Ein Siderophor, das von Arten produziert wird und an der Eisenaufnahme beteiligt ist.

Nocardithiocin: Ein Antibiotikum mit einer Thiopeptidstruktur, das ebenfalls von Nocardia produziert wird.

Einzigartigkeit von this compound: Die einzigartige Etherbrücke und der fusionierte tricyclische Kern von this compound unterscheiden es von anderen Makroliden. Sein spezifischer Wirkmechanismus, der DnaE angreift, und seine Wirksamkeit gegen Methicillin-resistenter Staphylococcus aureus unterstreichen sein Potenzial als wertvolles Antibiotikum .

Analyse Chemischer Reaktionen

Inhibition of DNA Polymerase

-

Nargenicin inhibits DNA polymerase activity in Mycobacterium tuberculosis ( Mtb) DnaE1, although at higher concentrations than S. aureus DnaE .

-

Cryo-electron microscopy reveals that this compound binds to Mtb DnaE1 in complex with a DNA substrate .

-

This compound is positioned between the terminal base pair and the polymerase, occupying the space of the incoming nucleotide and templating base .

-

The binding of this compound disrupts replisome function, triggering a physiological response in Mtb .

Anti-inflammatory and Antioxidant Effects

-

This compound A1 demonstrates anti-inflammatory and antioxidant effects by downregulating the NF-κB signaling pathway .

-

It inhibits the release of pro-inflammatory mediators, such as nitric oxide and prostaglandin E2, and reduces the expression of pro-inflammatory cytokines .

-

This compound A1 also suppresses the generation of reactive oxygen species .

This compound Analogues and Derivatives

-

Metabolic profiling has led to the isolation of acetylated derivatives such as 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin .

-

Various novel analogues, including 23-demethyl 8,13-deoxy-nodusmicin and 8,13-deoxythis compound, have been characterized .

-

One analogue, 23-demethyl 8,13-deoxythis compound, exhibits antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy .

-

Nocardia sp. CS682DR produces tetrahydroxynaphthalene (THN) derivatives .

Table 1: Examples of THN Derivatives Produced by Nocardia sp. CS682DR

| Compound | Name | Structure | Elemental formula | $$M + H]+ theoretical | $$M + H]+ observed | Peak in UPLC | tR (min) |

|---|---|---|---|---|---|---|---|

| IBR-1 | 3,6,8-trimethoxy naphthalen-1-ol | C13H14O4 | 235.0965 | 235.0961 | 4 | 5.37 | |

| IBR-2 | 1-(α-l-6-deoxy-mannopyranosyloxy)-3,6,8-trimethoxy naphthalene | C19H24O8 | 381.1544 | 381.1543 | 2 | 4.46 | |

| IBR-3 | 1-(α-l-(2-O-methyl)-6-deoxymanno- pyranosyloxy)-3,6,8-trimethoxy naphthalene | C20H26O8 | 395.1700 | 395.1705 | 3 | 4.81 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Mechanism of Action

Nargenicin exhibits potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mechanism involves targeting the replicative DNA polymerase DnaE1 in Mycobacterium tuberculosis, leading to DNA damage and inhibition of bacterial growth . The minimum inhibitory concentration (MIC) for M. tuberculosis was determined to be 12.5 μM, demonstrating its efficacy against both drug-sensitive and resistant strains .

Case Study: Antitubercular Activity

A study highlighted that this compound effectively inhibited the growth of M. tuberculosis by blocking DNA replication. Time-kill assays showed that this compound was bactericidal, with a notable increase in cell lysis over time . This suggests potential for developing this compound as a treatment for tuberculosis, especially in cases resistant to conventional therapies.

Anti-Inflammatory Properties

Research Findings

this compound A1 has been shown to attenuate lipopolysaccharide (LPS)-induced inflammation in macrophage models. It significantly inhibits the release of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating the NF-κB signaling pathway . This action also involves reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins.

Case Study: Neuroinflammation

In experiments involving microglial cells, this compound A1 demonstrated protective effects against inflammatory responses associated with neurodegenerative diseases. It effectively reduced oxidative stress and inflammatory markers in cellular models, suggesting its potential application in treating conditions like Alzheimer's disease .

Anticancer Potential

Mechanism of Action

this compound has shown promise in promoting differentiation and inhibiting proliferation in leukemia cells. Research indicates that it may induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies .

Case Study: Leukemia Treatment

In vitro studies revealed that this compound A1 could enhance differentiation in leukemia cell lines while concurrently inhibiting their proliferation. This dual action positions this compound as a candidate for further investigation in cancer therapeutics .

Angiogenesis Inhibition

Research Findings

A novel analog of this compound A1 was found to inhibit angiogenesis by affecting key processes such as cell proliferation and capillary tube formation in vitro . This property is significant for developing treatments aimed at conditions where abnormal blood vessel growth is a concern, such as cancer and diabetic retinopathy.

Biosynthesis and Structural Insights

Recent studies have elucidated the biosynthetic pathways of this compound, identifying key enzymes responsible for its production. Understanding these pathways opens avenues for bioengineering efforts aimed at enhancing yield or modifying the compound for improved efficacy or reduced toxicity .

Data Summary

Wirkmechanismus

Nargenicin exerts its antibacterial effects by targeting the bacterial DNA polymerase enzyme, DnaE. This inhibition disrupts DNA replication, leading to the death of bacterial cells. The compound’s unique structure allows it to bind specifically to DnaE, making it effective against a range of gram-positive bacteria .

Vergleich Mit ähnlichen Verbindungen

Nocardicins: Another group of antibiotics produced by species, known for their beta-lactam structure.

Nocobactin: A siderophore produced by species, involved in iron acquisition.

Nocardithiocin: An antibiotic with a thiopeptide structure, also produced by Nocardia.

Uniqueness of Nargenicin: this compound’s unique ether bridge and fused tricyclic core distinguish it from other macrolides. Its specific mechanism of action targeting DnaE and its effectiveness against methicillin-resistant Staphylococcus aureus highlight its potential as a valuable antibiotic .

Biologische Aktivität

Nargenicin, specifically this compound A1, is a macrolide antibiotic derived from the actinobacterium Nocardia argentinensis. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation and bacterial infections. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anti-inflammatory properties, antibacterial effects, and mechanisms of action.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound A1. In vitro experiments demonstrated that this compound A1 significantly inhibits lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages. Key findings include:

- Inhibition of Pro-inflammatory Mediators : this compound A1 treatment resulted in a marked reduction in the release of nitric oxide (NO) and prostaglandin E2 (PGE2), along with decreased expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Cytokine Suppression : The compound effectively downregulated pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), thereby mitigating their extracellular secretion .

- Oxidative Stress Reduction : this compound A1 also suppressed the generation of reactive oxygen species (ROS) induced by LPS, indicating its antioxidant potential .

These findings suggest that this compound A1 operates through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses.

Antibacterial Activity

This compound exhibits potent antibacterial effects, particularly against Mycobacterium tuberculosis (Mtb). The following points summarize its antibacterial mechanisms:

- Targeting DNA Replication : this compound acts as a DNA replication inhibitor by binding to the replicative DNA polymerase DnaE1 in Mtb. This binding obstructs DNA synthesis, leading to significant reductions in [3H]-uracil incorporation—over 60% at lower concentrations and more than 95% at higher concentrations .

- Bactericidal Effects : Time-kill studies indicate that this compound exhibits a time-dependent bactericidal effect on Mtb, with evidence of cell lysis observed through GFP release assays .

- Minimal Cytotoxicity : The selectivity index for this compound shows limited cytotoxicity against human liver cells (HepG2), suggesting it may be safe for therapeutic use .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

Case Studies

Several case studies illustrate the efficacy of this compound in various biological contexts:

- Tacrolimus-Induced Cytotoxicity : In studies involving hirame natural embryonic cells (HINAE), this compound A1 was shown to prevent tacrolimus-induced apoptosis and DNA damage by mitigating ROS accumulation. This protective effect underscores its potential as an immunomodulatory agent in aquaculture .

- Zebrafish Model : In vivo studies using zebrafish larvae demonstrated that this compound A1 could protect against LPS-induced oxidative stress and inflammation, further validating its therapeutic potential .

Eigenschaften

IUPAC Name |

[6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUSSARNQQYBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nargenicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nargenicin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.